(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile
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Description
(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile is a useful research compound. Its molecular formula is C16H18F3N3O3S and its molecular weight is 389.39. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides as Cyclisation Terminators
Sulfonamides, such as trifluoromethanesulfonic acid, have been used as catalysts for inducing cyclisation reactions, leading to the formation of pyrrolidines. These compounds are essential for developing polycyclic systems, showcasing their significance in synthetic organic chemistry and drug synthesis processes (Haskins & Knight, 2002).
Ionic Liquids in Li-ion Batteries
Compounds with piperidinium cations, such as 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, are utilized as co-solvents in Li-ion batteries. Their unique properties, including good miscibility with carbonate solvents and enhanced conductivity, make them valuable for improving battery performance (Kim, Cho, & Shin, 2013).
Antimicrobial Heterocycles Synthesis
The synthesis of new heterocycles based on sulfonamide groups has shown promising antimicrobial activities. These synthesized compounds, including pyrazoles, isoxazoles, and pyrimidinethiones, demonstrate the potential of sulfonamide derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Nitrile-functionalized Ionic Liquids
Nitrile-functionalized pyridinium and piperidinium ionic liquids have been synthesized for various applications, including electrochemical processes. These compounds offer insights into the design of ionic liquids with specific functional groups for tailored applications (Lethesh et al., 2011).
Properties
IUPAC Name |
(E)-2-methylsulfonyl-3-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]acetyl]-1H-pyrrol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-26(24,25)14(8-20)7-13-6-11(9-21-13)15(23)10-22-4-2-12(3-5-22)16(17,18)19/h6-7,9,12,21H,2-5,10H2,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHOVAYNOXMMCH-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC(=CN1)C(=O)CN2CCC(CC2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC(=CN1)C(=O)CN2CCC(CC2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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